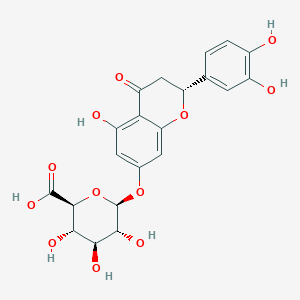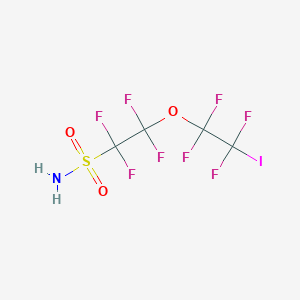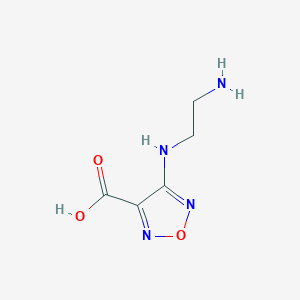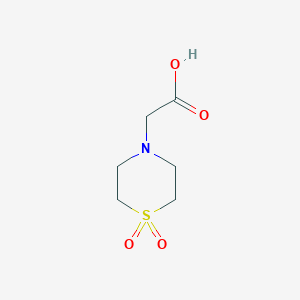
2,4-Dimethoxyphenylmagnesium bromide
概要
説明
2,4-Dimethoxyphenylmagnesium bromide: is an organometallic compound with the chemical formula (CH₃O)₂C₆H₃MgBr . It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dimethoxyphenylmagnesium bromide is usually synthesized by reacting 2,4-dimethoxybromobenzene with magnesium in the presence of an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2,4-Dimethoxybromobenzene+Magnesium→2,4-Dimethoxyphenylmagnesium bromide
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred for several hours to ensure complete conversion of the starting materials .
化学反応の分析
Types of Reactions: 2,4-Dimethoxyphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile and attacks electrophilic carbon atoms. Some common types of reactions include:
Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in the formation of carbon-carbon bonds in cross-coupling reactions.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Tetrahydrofuran (THF), diethyl ether.
Conditions: Inert atmosphere, low temperatures to control reactivity.
Major Products Formed:
Alcohols: From reactions with aldehydes and ketones.
Substituted Aromatics: From halogen-metal exchange reactions.
科学的研究の応用
2,4-Dimethoxyphenylmagnesium bromide is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Biological Studies: Investigated for its potential interactions with biological molecules and pathways
作用機序
The mechanism of action of 2,4-dimethoxyphenylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The presence of the methoxy groups on the aromatic ring can influence the reactivity and selectivity of the compound in various reactions .
類似化合物との比較
- 3,4-Dimethoxyphenylmagnesium bromide
- 4-Benzyloxyphenylmagnesium bromide
- 3,5-Dimethylphenylmagnesium bromide
Uniqueness: 2,4-Dimethoxyphenylmagnesium bromide is unique due to the positioning of the methoxy groups on the aromatic ring, which can affect its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where other Grignard reagents may not be as effective .
特性
IUPAC Name |
magnesium;1,3-dimethoxybenzene-6-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.BrH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSQHQVQBSQPJQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=[C-]C=C1)OC.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-Dimethoxyphenylmagnesium bromide in the synthesis of 4′,7-Di-O-methylisobayin?
A1: this compound acts as a nucleophile in the first step of the synthesis. It reacts with 2,3,4,6-Tetra-O-benzylglucopyranosyl chloride in tetrahydrofuran (THF) to primarily yield 2,3,4,6-Tetra-O-benzyl-1-(2,4-dimethoxyphenyl)-1-desoxy-β-D-glucopyranose []. This reaction forms the foundation for the subsequent steps leading to the final product, 4′,7-Di-O-methylisobayin.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)




![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)


![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)
![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B137451.png)
